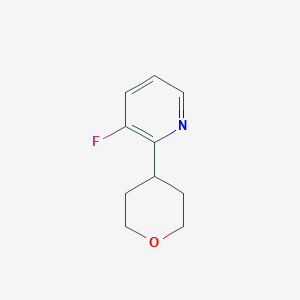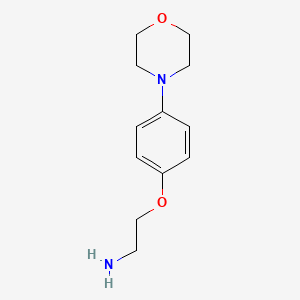
2-(4-Morpholinophenoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Morpholinophenoxy)ethan-1-amine is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is characterized by a morpholine ring attached to a phenol group, which is further connected to an ethan-1-amine moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Morpholinophenoxy)ethan-1-amine typically involves the reaction of 4-morpholinophenol with ethyl chloroformate followed by reduction. The reaction conditions include the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Morpholinophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) in the presence of a Lewis acid.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Brominated phenols.
Wissenschaftliche Forschungsanwendungen
2-(4-Morpholinophenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-(4-Morpholinophenoxy)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(4-Morpholinophenyl)morpholine
2-(4-Morpholinophenyl)ethanol
4-Morpholinophenol
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its applications continue to expand as researchers uncover new ways to utilize its chemical structure.
Would you like more information on any specific aspect of this compound?
Eigenschaften
CAS-Nummer |
1082507-73-0 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(4-morpholin-4-ylphenoxy)ethanamine |
InChI |
InChI=1S/C12H18N2O2/c13-5-8-16-12-3-1-11(2-4-12)14-6-9-15-10-7-14/h1-4H,5-10,13H2 |
InChI-Schlüssel |
FYRJPHJGBAXIOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


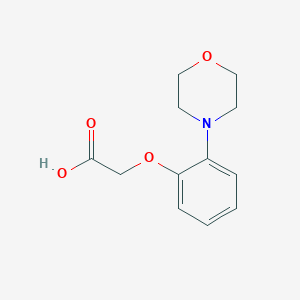
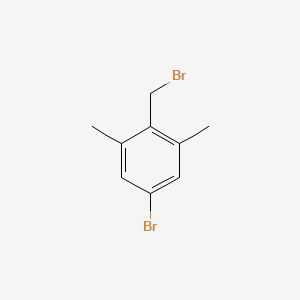
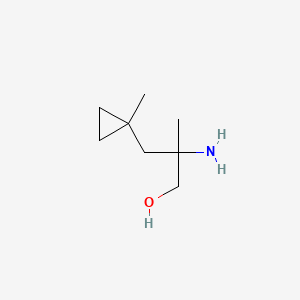
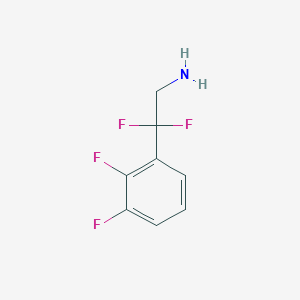
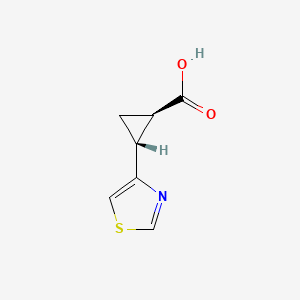
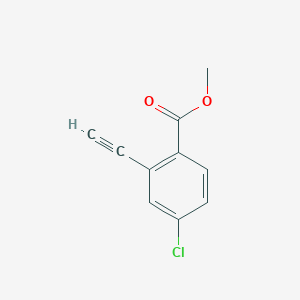
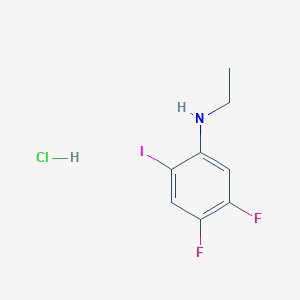

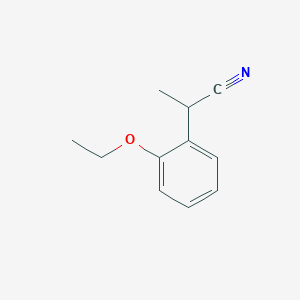
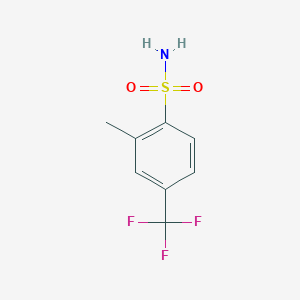
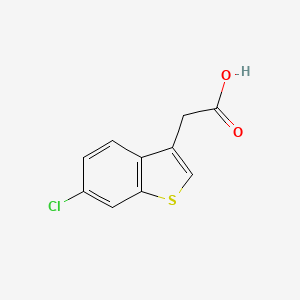
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)

